What is the chemical structure of 1,6-Dimethyl-1,5-cyclooctadiene
What is the chemical structure of 1,6-Dimethyl-1,5-cyclooctadiene
An In-Depth Technical Guide to the Structure, Synthesis, and Reactivity of 1,6-Dimethyl-1,5-cyclooctadiene
Abstract
This technical guide provides a comprehensive analysis of 1,6-dimethyl-1,5-cyclooctadiene (DMCOD), a substituted cyclic diene of significant interest in synthetic and materials chemistry. While often encountered as a minor isomer in the bulk production of dimethylcyclooctadienes, recent advancements in selective catalysis have made the pure 1,6-isomer readily accessible, opening new avenues for its application. This document details its unique structural characteristics, including its complex conformational dynamics, outlines a state-of-the-art selective synthesis protocol, provides an in-depth analysis of its spectroscopic signature, and explores its key chemical reactivity, with a focus on its potential for[1][1]-sigmatropic rearrangements and its role as a precursor to advanced biofuels. This guide is intended for researchers and professionals in organic chemistry, organometallic catalysis, and drug development who require a deep technical understanding of this versatile C10 hydrocarbon.
Introduction and Strategic Importance
1,6-Dimethyl-1,5-cyclooctadiene is a cyclic olefin with the molecular formula C₁₀H₁₆[2]. It is a structural isomer of the more commonly utilized 1,5-dimethyl-1,5-cyclooctadiene, and both are typically derived from the dimerization of isoprene, a key bio-renewable building block[3][4]. Historically, the synthesis of dimethylcyclooctadienes via nickel catalysis produced an isomeric mixture that was difficult to separate, limiting the availability and study of the pure 1,6-isomer[4].
The strategic importance of 1,6-DMCOD has grown substantially with the development of highly selective iron-catalyzed [4+4]-cycloaddition reactions that can produce it in near-quantitative yield[3][5]. This breakthrough has shifted the molecule from a laboratory curiosity to a viable chemical intermediate. Its unique stereoelectronic properties make it a valuable ligand in coordination chemistry, and its strained eight-membered ring structure makes it a high-energy precursor for advanced fuels, with its hydrogenated derivative, 1,4-dimethylcyclooctane, showing superior properties as a jet fuel blendstock[3].
Molecular Structure and Conformational Analysis
Covalent Structure
The IUPAC name for this compound is 1,6-dimethylcycloocta-1,5-diene . Its structure consists of an eight-membered carbon ring containing two double bonds at the 1- and 5-positions, with methyl substituents at the 1- and 6-positions. The most common and stable isomer has the (Z,Z) configuration for the double bonds.
Caption: 2D structure of (Z,Z)-1,6-Dimethyl-1,5-cyclooctadiene.
Conformational Dynamics: A Flexible Ring System
Unlike six-membered rings which have a strong preference for a single chair conformation, eight-membered rings like cyclooctadiene are significantly more flexible and exist as a dynamic equilibrium of multiple conformers. For substituted 1,5-cyclooctadienes, the two most important conformations are the Twist-Boat (TB) and the Chair (C) [6][7].
The energy barrier for interconversion between these forms is relatively low, meaning that at room temperature, the molecule is in constant flux. This dynamic behavior is a critical aspect of its structure and can be interrogated using variable-temperature NMR spectroscopy, where distinct signals for each conformer may be observed at low temperatures before coalescing into averaged signals as the temperature rises[6]. The methyl groups at the C1 and C6 positions introduce steric constraints that influence the relative populations of the conformers in the equilibrium.
Caption: Equilibrium between Twist-Boat and Chair conformers.
Selective Synthesis via Iron-Catalyzed [4+4]-Cycloaddition
Rationale for Catalyst Selection
The dimerization of isoprene can lead to multiple products. While traditional nickel catalysts often yield a mixture of 1,5- and 1,6-DMCOD, the use of specific iron-iminopyridine complexes provides exceptional selectivity for the [4+4]-cycloaddition pathway, leading almost exclusively to 1,6-DMCOD[3][5].
Causality of Selectivity: The success of the iron catalyst lies in its ability to coordinate two isoprene molecules in a specific orientation within its coordination sphere. The electronic properties and steric bulk of the iminopyridine ligand are crucial for pre-organizing the isoprene units to favor the head-to-tail coupling required for the [4+4] cycloaddition, while disfavoring other pathways like [4+2] cycloaddition or linear dimerization. This level of control is a hallmark of modern catalyst design.
Synthesis Workflow
Caption: Workflow for the selective synthesis of 1,6-DMCOD.
Experimental Protocol: Iron-Catalyzed [4+4]-Cycloaddition of Isoprene
This protocol is adapted from the work of Heyne, Boro, and Chirik (2019) and should be performed by trained personnel using appropriate safety precautions, including the use of an inert atmosphere (glovebox or Schlenk line) techniques.[3][5]
Caution: The [4+4]-cycloaddition of 1,3-dienes is highly exothermic. For preparative scale reactions, ensure adequate heat transfer and temperature control to prevent dangerous pressure build-up[3].
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Reagent Preparation:
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Isoprene: Commercially available isoprene should be purified by passing through a column of activated basic alumina and Q5 reactant to remove inhibitors, water, and oligomers. Store the purified isoprene at -35 °C under an inert atmosphere.
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Catalyst: The iron precatalyst, [(MePI)FeCl(μ-Cl)]₂, where MePI is [2-(2,6-(CH₃)₂-C₆H₃–N=C(CH₃))–C₄H₅N], is prepared according to literature procedures.
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Catalyst Activation (In-Situ Reduction):
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In a glovebox, add the iron precatalyst (0.025 mol%) to a reaction vessel equipped with a stirrer.
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Add a suitable solvent (e.g., anhydrous toluene).
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Add a reducing agent, such as sodium amalgam (Na/Hg) or another appropriate reductant, to reduce the Fe(II) precatalyst to the active Fe(0) species. Stir until the color change indicates formation of the active catalyst.
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Cycloaddition Reaction:
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To the activated catalyst mixture, add the purified isoprene.
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Seal the reaction vessel and remove it from the glovebox.
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Maintain the reaction at a controlled temperature (e.g., using a water bath) with vigorous stirring. The reaction progress can be monitored by GC-MS.
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Allow the reaction to proceed for 24-48 hours, or until isoprene consumption is complete.
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-
Work-up and Purification:
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Quench the reaction by carefully exposing it to air, which deactivates the iron catalyst.
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Filter the mixture to remove the catalyst residue.
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Remove the solvent under reduced pressure.
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The resulting crude oil is purified by vacuum distillation to yield 1,6-dimethyl-1,5-cyclooctadiene as a colorless liquid. Purity should be assessed by GC and NMR.
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Spectroscopic Characterization
Correctly interpreting the spectroscopic data is essential for confirming the structure and purity of the synthesized product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for distinguishing the 1,6-isomer from the 1,5-isomer.
Table 1: 13C NMR Data for Dimethylcyclooctadiene Isomers
| Carbon Type | 1,5-DMCOD δ (ppm) | 1,6-DMCOD δ (ppm) | Rationale |
| C -CH₃ (Quaternary) | 135.6 | 135.6 | The substituted olefinic carbons are in similar electronic environments. |
| =C H (Vinylic) | 122.8 | 122.8 | The unsubstituted vinylic carbons are also in similar environments. |
| -C H₂- | 33.7, 26.5 | 32.5, 27.8 | The key difference lies in the chemical shifts of the four methylene groups, reflecting the different symmetry and connectivity in the two isomers. |
| -C H₃ | 26.3 | 26.3 | The methyl group carbons are nearly identical. |
| (Note: Data adapted from literature values for isomeric mixtures)[4] |
Table 2: Predicted 1H NMR Data for 1,6-Dimethyl-1,5-cyclooctadiene
| Proton Type | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| Vinylic (=CH) | 5.2 - 5.4 | m | 2H | Protons on sp² carbons, deshielded by the π-system. Expected to be a complex multiplet due to coupling with adjacent methylene protons. |
| Allylic (-CH₂-) | 2.1 - 2.4 | m | 8H | Protons adjacent to the double bonds. Their chemical shift is downfield from typical alkane protons. The four CH₂ groups are chemically distinct, likely leading to overlapping multiplets. |
| Methyl (-CH₃) | 1.6 - 1.7 | s (broad) | 6H | Protons on the methyl groups attached to the double bonds. Expected to be a singlet or very narrowly split multiplet. |
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying key functional groups. While specific spectra for the pure 1,6-isomer are not widely published, the key absorbances can be predicted and compared to the known spectrum of the 1,5-isomer.
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~3020 cm⁻¹: =C-H stretch (vinylic C-H)
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2970-2850 cm⁻¹: C-H stretch (aliphatic methyl and methylene C-H)
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~1670 cm⁻¹: C=C stretch (alkene). This peak is often weak for symmetrically substituted alkenes.
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~1450 cm⁻¹: C-H bend (aliphatic)
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.
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Molecular Ion (M⁺): Expected at m/z = 136.23, corresponding to the molecular formula C₁₀H₁₆.
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Key Fragmentation: A potential significant fragmentation pathway is a retro-[4+4] cycloaddition, which would lead to a fragment ion at m/z = 68, corresponding to the isoprene monomer.
Chemical Reactivity and Applications
The Cope Rearrangement
As a 1,5-diene, 1,6-DMCOD is structurally primed to undergo the Cope rearrangement, a thermally induced[1][1]-sigmatropic rearrangement[8][9][10]. This concerted, pericyclic reaction proceeds through a chair-like transition state and is a fundamental transformation in organic chemistry. Heating 1,6-DMCOD would be expected to establish an equilibrium with its rearranged isomer, 1,2-dimethyl-3,4-divinylcyclobutane. The position of this equilibrium is dictated by the relative thermodynamic stabilities of the reactant and product, considering factors like ring strain and alkene substitution.
Caption: The Cope Rearrangement of 1,6-Dimethyl-1,5-cyclooctadiene.
Coordination Chemistry
Analogous to the parent 1,5-cyclooctadiene (COD), a ubiquitous ligand in organometallic chemistry, 1,6-DMCOD can act as a bidentate ligand, chelating to transition metals through its two π-systems[11]. The methyl substituents can influence the electronic properties (donating character) and steric profile of the resulting metal complexes, potentially tuning their stability and reactivity in catalytic applications.
Application in High-Performance Fuels
A highly promising application is its use as a precursor to sustainable aviation fuel. The catalytic hydrogenation of 1,6-DMCOD yields 1,4-dimethylcyclooctane (DMCO). DMCO possesses a high density and a high heat of combustion due to its cyclic structure and inherent ring strain, properties that are highly desirable for jet fuels. Furthermore, the two methyl groups provide branching that lowers the freezing point and viscosity, meeting critical performance standards for aviation[3].
Conclusion
1,6-Dimethyl-1,5-cyclooctadiene has transitioned from an isomeric byproduct to a valuable and selectively accessible chemical intermediate. Its structure is characterized by a flexible eight-membered ring with a dynamic conformational equilibrium. The advent of selective iron catalysis has solved the long-standing challenge of its synthesis, enabling large-scale production from the renewable feedstock isoprene. An understanding of its distinct spectroscopic signature is crucial for its characterization, while its inherent reactivity as a 1,5-diene opens possibilities for synthetic transformations like the Cope rearrangement. With its demonstrated potential as a precursor to high-performance fuels, 1,6-DMCOD stands as a compelling example of how innovations in catalysis can unlock the potential of underutilized chemical structures.
References
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Heyne, B., Boro, B.J., & Chirik, P.J. (2019). [4+4]-cycloaddition of isoprene for the production of high-performance bio-based jet fuel. Green Chemistry, RSC Publishing. Available from: [Link]
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